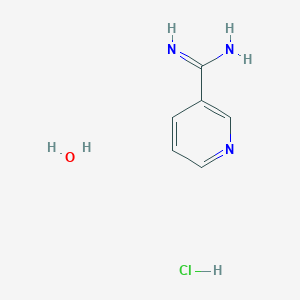
3-Acetylaminodibenzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylaminodibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes It is characterized by the presence of an acetylamino group attached to the third position of the dibenzothiophene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetylaminodibenzothiophene can be achieved through several methods. One common approach involves the acetylation of 3-aminodibenzothiophene. This reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Another method involves the Ullmann-type reaction, where 2-bromodibenzothiophene is coupled with an amine in the presence of a copper catalyst. This method is advantageous due to its simplicity and the use of environmentally benign conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylaminodibenzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form this compound-5-oxide.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the dibenzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
The major products formed from these reactions include this compound-5-oxide, 3-aminodibenzothiophene, and various substituted dibenzothiophenes .
Aplicaciones Científicas De Investigación
3-Acetylaminodibenzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-acetylaminodibenzothiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylaminofluorene: Similar in structure but with a different bridging atom (carbon instead of sulfur).
3-Acetylaminodibenzofuran: Contains an oxygen atom in place of sulfur.
4-Dimethylaminobiphenyl: Lacks the bridging atom and has different substituents.
Uniqueness
3-Acetylaminodibenzothiophene is unique due to the presence of the sulfur atom in its structure, which can influence its chemical reactivity and biological activity. This sulfur atom can participate in various interactions, making the compound distinct from its oxygen or carbon analogs .
Propiedades
Número CAS |
64057-52-9 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-dibenzothiophen-3-ylacetamide |
InChI |
InChI=1S/C14H11NOS/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)17-14(12)8-10/h2-8H,1H3,(H,15,16) |
Clave InChI |
KPOVNLZGDMDGIK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
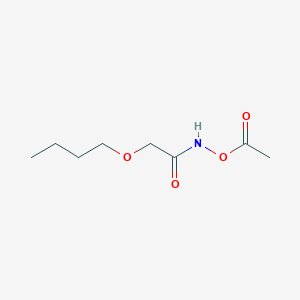
![Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl](/img/structure/B13800399.png)
![Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-](/img/structure/B13800412.png)
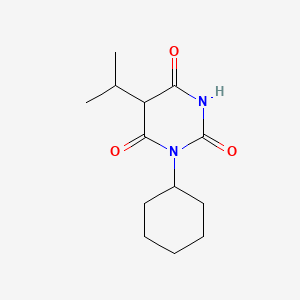
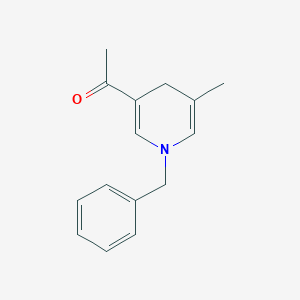

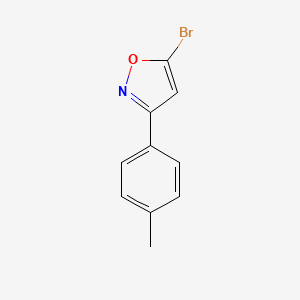
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
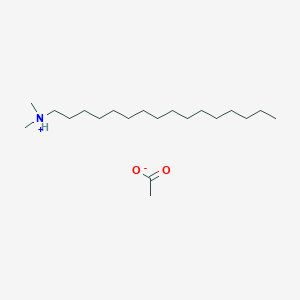
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
